Physicochemical Properties of Azaspirene: An In-depth Technical Guide
Physicochemical Properties of Azaspirene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaspirene is a fungal metabolite originally isolated from Neosartorya sp. that has garnered significant interest in the scientific community due to its potent anti-angiogenic properties.[1][2] As a novel angiogenesis inhibitor, it presents a promising scaffold for the development of new therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of Azaspirene, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action within the Vascular Endothelial Growth Factor (VEGF) signaling pathway.
Core Physicochemical Data
The fundamental physicochemical properties of Azaspirene are summarized in the tables below. This information is crucial for its handling, formulation, and interpretation of its biological activity.
Table 1: General and Structural Information for Azaspirene
| Property | Value | Source |
| IUPAC Name | (5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione | PubChem CID: 11089957[3] |
| Molecular Formula | C₂₁H₂₃NO₅ | PubChem CID: 11089957[3] |
| Molecular Weight | 369.4 g/mol | PubChem CID: 11089957[3] |
| CAS Number | 461644-34-8 | PubChem CID: 11089957[3] |
Table 2: Experimentally Determined and Computed Physicochemical Properties of Azaspirene
| Property | Value | Method | Source |
| Melting Point | Not reported in publicly available literature. | - | - |
| Boiling Point | Not reported in publicly available literature. | - | - |
| pKa | Not reported in publicly available literature. | - | - |
| Solubility | Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO). Insoluble in Water. | Qualitative Solubility Assay | Asami et al., 2002 |
| logP (XLogP3-AA) | 2.3 | Computed | PubChem CID: 11089957[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like Azaspirene.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range suggests the presence of impurities.[4]
Protocol:
-
Sample Preparation: A small amount of the dry, powdered Azaspirene is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.[4][5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.[4][7]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure accurate temperature measurement.[4]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[4][7]
Solubility Determination (Qualitative and Quantitative)
Solubility is a fundamental property that influences a drug's absorption, distribution, and formulation.
Qualitative Protocol:
-
A small, measured amount of Azaspirene (e.g., 1-5 mg) is added to a test tube containing a specific volume of the solvent to be tested (e.g., 1 mL of water, methanol, DMSO).[8][9]
-
The mixture is vortexed or agitated vigorously for a set period.[10]
-
Visual inspection is used to determine if the compound has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).[9]
Quantitative Protocol (Shake-Flask Method):
-
An excess amount of Azaspirene is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of Azaspirene in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties.
Protocol:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[11][12]
-
Partitioning: A known amount of Azaspirene is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of Azaspirene between the two phases and then left to stand for the phases to separate completely.[11]
-
Analysis: The concentration of Azaspirene in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis Spectroscopy).[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Azaspirene in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
pKa Determination (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is a critical parameter for understanding a drug's ionization state at different physiological pH values.
Protocol:
-
Sample Preparation: A precise amount of Azaspirene is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO for poorly water-soluble compounds.[13][14]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[13][14]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the Azaspirene solution in small, precise increments.[13][14]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the compound is in its ionized form.[13][15]
Mechanism of Action: Inhibition of VEGF Signaling
Azaspirene exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it has been shown to inhibit the activation of Raf-1, a key downstream kinase in this cascade, without affecting the activation of the VEGF receptor 2 (VEGFR2) itself.[2]
The following diagram illustrates the simplified VEGF signaling pathway and the point of inhibition by Azaspirene.
References
- 1. Azaspirene: a novel angiogenesis inhibitor containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton produced by the fungus Neosartorya sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaspirene | C21H23NO5 | CID 11089957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Determination of Melting Point of An Organic Compound | PDF | Melting Point | Melting [scribd.com]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. saltise.ca [saltise.ca]
- 10. www1.udel.edu [www1.udel.edu]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
